molecular formula C20H21NO5 B12692450 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-81-2

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone

Cat. No.: B12692450
CAS No.: 94313-81-2
M. Wt: 355.4 g/mol
InChI Key: CGSFGQWGUXHDKE-UHFFFAOYSA-N
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Description

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound with the molecular formula C20H21NO5. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and an amino group attached to the anthraquinone core, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:

    Starting Materials: The synthesis begins with anthraquinone as the core structure.

    Hydroxylation: Introduction of a hydroxy group at the 1-position of the anthraquinone.

    Amination: The 4-position of the anthraquinone is then functionalized with an amino group, which is further modified with a 3-(2-methoxyethoxy)propyl chain.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of anthraquinone, such as hydroquinones, quinones, and substituted anthraquinones .

Scientific Research Applications

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyanthraquinone: Lacks the amino group and the 3-(2-methoxyethoxy)propyl chain.

    4-Aminoanthraquinone: Lacks the hydroxy group and the 3-(2-methoxyethoxy)propyl chain.

Uniqueness

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its combined hydroxy and amino functionalities, which enhance its reactivity and versatility in various applications .

Properties

CAS No.

94313-81-2

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

1-hydroxy-4-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C20H21NO5/c1-25-11-12-26-10-4-9-21-15-7-8-16(22)18-17(15)19(23)13-5-2-3-6-14(13)20(18)24/h2-3,5-8,21-22H,4,9-12H2,1H3

InChI Key

CGSFGQWGUXHDKE-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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